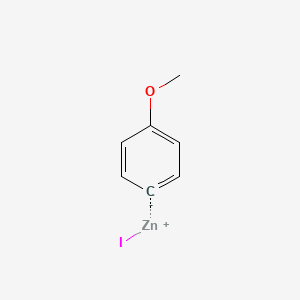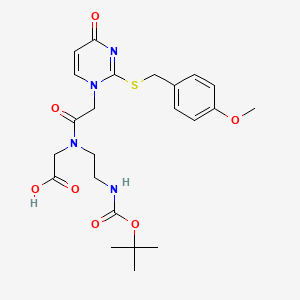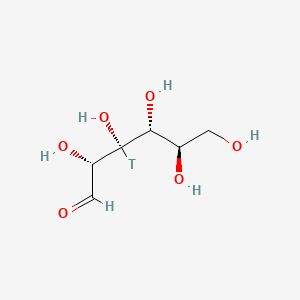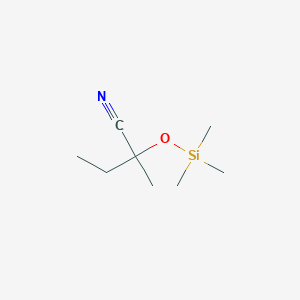
4-Methoxyphenylzinc iodide
Vue d'ensemble
Description
4-Methoxyphenylzinc iodide is a compound with the molecular formula C7H7IOZn . It has a molecular weight of 299.43 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a light to dark brown liquid . It has a density of 1.006 g/mL at 25°C .Applications De Recherche Scientifique
Nonlinear Optical Properties
4-Methoxyphenylzinc iodide and related compounds have been studied for their potential in nonlinear optical (NLO) applications. For instance, the compound tetra(4-methoxyphenyl)phosphonium iodide has been identified for its NLO properties, specifically exhibiting good hyperpolarizability−transparency tradeoff, which is crucial for optical materials (Bourgogne et al., 2000).
Organic Electronic Devices
Certain derivatives of this compound, like 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, have been used as n-type dopants in the development of organic electronic devices. These compounds have shown significant potential in enhancing conductivity and stability, making them promising for various electronic applications (Wei et al., 2012).
Corrosion Inhibition
Research has demonstrated the effectiveness of iodide ions, including those in compounds like this compound, in enhancing the corrosion inhibition of metals. Studies indicate that the addition of iodide ions to certain compounds can significantly improve their ability to protect metals like steel from corrosion, particularly in acidic environments (Bouklah et al., 2006).
Luminescence and Dielectric Properties
Compounds like 2-[2-(4-methoxy-phenyl)-vinyl]-1-methylstilbazolium iodide (4MESI) have been investigated for their optical, luminescence, thermal, and dielectric properties. These studies are important for the development of new materials with potential applications in fields like photonics and electronics (Senthil et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Methoxyphenylzinc iodide is a type of organozinc reagent . Organozinc reagents are typically used in organic synthesis, where they act as nucleophiles and can react with a variety of electrophilic targets. The primary targets of this compound are therefore electrophilic carbon atoms present in various organic compounds .
Mode of Action
The mode of action of this compound involves its reaction with electrophilic carbon atoms. The zinc atom in the compound carries a partial negative charge, allowing it to act as a nucleophile. It forms a bond with the electrophilic carbon atom, leading to the formation of a new carbon-carbon bond .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds. This can lead to the synthesis of new compounds or the modification of existing ones . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized and their subsequent interactions with biological systems.
Action Environment
The action of this compound is highly dependent on the environment in which it is used. As a laboratory reagent, it is typically used in controlled conditions, including specific temperatures and solvents, to optimize its reactivity . In particular, it is often used in anhydrous and oxygen-free environments to prevent its decomposition .
Propriétés
IUPAC Name |
iodozinc(1+);methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFRVJNFBRNFW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)












